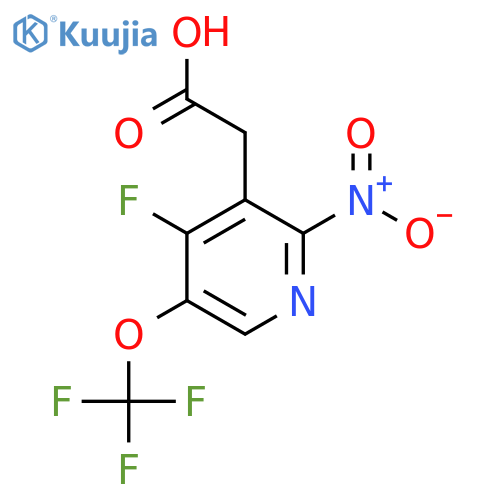Cas no 1806723-93-2 (4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid)

1806723-93-2 structure
商品名:4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid
CAS番号:1806723-93-2
MF:C8H4F4N2O5
メガワット:284.121376037598
CID:4829079
4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid
-
- インチ: 1S/C8H4F4N2O5/c9-6-3(1-5(15)16)7(14(17)18)13-2-4(6)19-8(10,11)12/h2H,1H2,(H,15,16)
- InChIKey: DRAKLDWJRCZKFN-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CN=C(C=1CC(=O)O)[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 358
- トポロジー分子極性表面積: 105
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099242-1g |
4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid |
1806723-93-2 | 97% | 1g |
$1,445.30 | 2022-03-31 |
4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
1806723-93-2 (4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid) 関連製品
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
